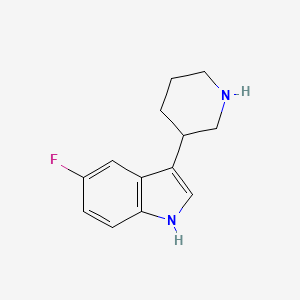

5-fluoro-3-(piperidin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-piperidin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-3-4-13-11(6-10)12(8-16-13)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFKTGJHTOAAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 3 Piperidin 3 Yl 1h Indole

Established Synthetic Routes for the Indole (B1671886) Core

The formation of the indole ring system is a central theme in heterocyclic chemistry, with numerous named reactions developed for its construction. For the synthesis of the 5-fluoroindole core, strategies such as the Fischer Indole Synthesis, Leimgruber-Batcho reaction, Vicarious Nucleophilic Substitution (VNS), and palladium-catalyzed couplings like the Buchwald-Hartwig amination have been successfully employed.

The Fischer indole synthesis, first reported in 1883, remains one of the oldest, most reliable, and widely used methods for preparing indole derivatives. alfa-chemistry.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. thermofisher.com The process is versatile and can be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com

The general mechanism proceeds through the following key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound. alfa-chemistry.com

Tautomerization of the hydrazone to its enamine form. alfa-chemistry.com

An irreversible tandfonline.comtandfonline.com-sigmatropic rearrangement (similar to a Claisen rearrangement) that breaks the N-N bond and forms a C-C bond.

Rearomatization of the benzene (B151609) ring.

Intramolecular cyclization with the elimination of an ammonia molecule to form the aromatic indole ring. alfa-chemistry.com

For the synthesis of the 5-fluoroindole core, a common starting material is a 4-fluorophenylhydrazine derivative. One documented approach begins with 4-fluoronitrobenzene, which is converted to the corresponding aniline and then to the required hydrazine intermediate. This hydrazine is then reacted with a suitable ketone, like ethyl pyruvate, and treated with acid to induce the ring-closing reaction, ultimately yielding a 5-fluoroindole derivative. diva-portal.org The development of a large-scale, chromatography-free process for a complex antidepressant candidate also utilized a Fischer indole synthesis as a key step to form the 5-fluoroindole moiety. semanticscholar.org

Table 1: Overview of Fischer Indole Synthesis for 5-Fluoroindole Core

| Step | Description | Key Intermediates/Reagents |

| 1 | Hydrazone Formation | 4-Fluorophenylhydrazine, Aldehyde/Ketone (e.g., Ethyl Pyruvate) |

| 2 | Cyclization | Acid Catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃, PPA) alfa-chemistry.comjk-sci.com |

| 3 | Product Formation | 5-Fluoroindole derivative |

The Leimgruber-Batcho indole synthesis has become a popular and powerful alternative to the Fischer method, particularly in industrial applications, due to the ready availability of substituted 2-nitrotoluenes as starting materials. diva-portal.org This two-step process first involves the formation of an enamine from a 2-nitrotoluene derivative, followed by a reductive cyclization to yield the indole. diva-portal.org

The synthesis of a 5-fluoroindole core via this method typically starts with a 5-fluoro-2-nitrotoluene precursor. diva-portal.org The initial step involves a condensation reaction, for example, with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine, to form a β-nitroenamine. diva-portal.orgresearchgate.net This intermediate is then subjected to reductive cyclization using various reducing agents such as Raney nickel, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid to furnish the desired 5-fluoroindole. diva-portal.org A modified Leimgruber-Batcho reaction has been effectively used for the large-scale preparation of 6-chloro-5-fluoroindole, a key component of a 5-HT₂C receptor agonist. tandfonline.comtandfonline.com This modified process utilized an acetal of N,N-dimethylformamide with a more sterically hindered alkoxy group to prevent unwanted side reactions, such as nucleophilic aromatic displacement of the activated fluorine atom. tandfonline.com

Table 2: Leimgruber-Batcho Synthesis of Substituted 5-Fluoroindoles

| Starting Material | Key Reagents | Product | Reference |

| 5-Fluoro-2-nitrotoluene | 1. DMF-DMA, Pyrrolidine2. Raney-Ni, H₂ or Pd/C, H₂ | 5-Fluoroindole | diva-portal.org |

| 3-Chloro-4-fluoro-6-methylnitrobenzene | 1. N,N-dimethylformamide di-isopropyl acetal2. Iron powder, Acetic acid | 6-Chloro-5-fluoroindole | tandfonline.com |

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for C-C bond formation and has been adapted for indole synthesis. The process involves a carbanion that contains a leaving group at the nucleophilic center, which attacks the aromatic ring. organic-chemistry.org Subsequent base-induced elimination of the leaving group restores aromaticity. wikipedia.org

A synthetic route to 5-fluoroindole utilizes the VNS reaction starting from 4-fluoronitrobenzene. diva-portal.org In this approach, 4-fluoronitrobenzene is reacted with a carbanion, such as that generated from 2-(4-bromophenoxy)-acetonitrile, in the presence of a strong base like potassium tert-butoxide. The reaction is conducted at low temperatures (e.g., -25°C) to favor the VNS pathway over a competing SₙAr reaction where the fluorine atom would be displaced. diva-portal.org The resulting intermediate, a substituted 2-nitrophenylacetonitrile, undergoes reductive cyclization, typically with Pd/C and hydrogen gas, to form the 5-fluoroindole ring system. diva-portal.org This method provides a direct way to introduce functionalized alkyl substituents ortho to a nitro group, which can then be used to construct the heterocyclic ring. iupac.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction couples amines with aryl halides or pseudohalides and has become a fundamental tool in modern organic synthesis. rug.nl Its utility in indole synthesis often involves the construction of a key aniline or enamine intermediate that can subsequently undergo cyclization.

While direct synthesis of the parent 5-fluoro-3-(piperidin-3-yl)-1H-indole via this method is not extensively detailed, the principles of the Buchwald-Hartwig reaction are applied in various strategies for constructing substituted indoles. For instance, a palladium-catalyzed strategy can provide a novel entry into the Fischer indole synthesis by first forming an N-arylhydrazone from an aryl halide and a hydrazone. jk-sci.comrug.nl Furthermore, a direct synthesis of N-substituted-2-fluoroindoles has been achieved using a sequence involving a Buchwald-Hartwig coupling of gem-difluorostyrenes with primary arylamines, followed by a base-promoted intramolecular cyclization and β-fluorine elimination. acs.org These applications highlight the power of palladium catalysis in assembling the necessary precursors for indole ring formation.

Introduction of the 5-Fluoro Substituent

The incorporation of a fluorine atom at the 5-position of the indole nucleus is a critical step in the synthesis of the target compound. This is most commonly achieved by employing starting materials that already contain the fluorine atom in the desired position on the aromatic ring.

The predominant strategy for synthesizing 5-fluoroindoles involves starting with a commercially available, pre-fluorinated benzene derivative. This approach ensures that the fluorine atom is correctly positioned from the beginning, avoiding potentially low-yielding or non-selective late-stage fluorination reactions.

Use of Fluorinated Anilines/Nitrobenzenes: As seen in the synthetic routes described above, many syntheses commence with fluorinated precursors.

The Fischer indole synthesis often starts with 4-fluoroaniline, which is converted into 4-fluorophenylhydrazine. diva-portal.org

The Leimgruber-Batcho reaction typically employs 5-fluoro-2-nitrotoluene or a related derivative. diva-portal.orgtandfonline.com

The Vicarious Nucleophilic Substitution route can start directly with 4-fluoronitrobenzene. diva-portal.org

Deoxyfluorination: In cases where the corresponding fluorinated starting material is not readily available, a fluorine atom can be introduced through a deoxyfluorination reaction. For example, 4-nitrophenol can be converted to 4-fluoronitrobenzene using a deoxyfluorination agent, thereby creating the necessary precursor for subsequent VNS or other reactions. diva-portal.org

The development of novel methods for accessing fluorinated nitrogen heterocycles is an active area of research, with new metal-free approaches being explored. nih.gov However, for the synthesis of the 5-fluoroindole core, the use of fluorinated aromatic building blocks remains the most direct and widely practiced strategy.

Construction and Functionalization of the Piperidin-3-yl Moiety

Strategies for Attaching the Piperidin-3-yl Group

Attaching the piperidin-3-yl moiety to the C3 position of the 5-fluoroindole ring can be achieved through several synthetic routes.

One common approach involves a Friedel-Crafts-type reaction . This can be accomplished by reacting the 5-fluoroindole with a suitable piperidine-based electrophile, such as a 3-halopiperidine or a piperidine (B6355638) derivative with a leaving group at the 3-position, in the presence of a Lewis acid catalyst. The indole C3 position is highly nucleophilic and readily participates in such alkylation reactions.

Another strategy is the reductive amination of a 3-acetyl-5-fluoroindole. The ketone group at the C3 position can be reacted with ammonia or an ammonia equivalent to form an enamine or imine intermediate. Subsequent reduction, often using catalytic hydrogenation or a hydride reducing agent, can lead to the formation of a 3-(aminoethyl)indole, which can then be further elaborated to form the piperidine ring.

A more direct method for forming the C3-N bond is through copper-catalyzed three-component coupling reactions . These reactions can couple a 2-aminobenzaldehyde, a secondary amine (like piperidine), and a terminal alkyne to generate 3-aminoindolines, which can then be isomerized to 3-aminoindoles. mdpi.com

N-Alkylation and Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidin-3-yl group is a versatile handle for further functionalization. N-alkylation is a common transformation used to introduce a variety of substituents, which can significantly modulate the biological activity of the molecule.

This is typically achieved by reacting the this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) or another electrophile in the presence of a base. The base deprotonates the piperidine nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. Phase-transfer catalysis can also be employed to enhance the efficiency of these alkylation reactions.

The choice of the alkylating agent and reaction conditions allows for the synthesis of a diverse library of N-substituted derivatives. For instance, reaction with (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide has been used to create diastereomeric intermediates for chiral resolution. rsc.orggoogle.com

Stereoselective Synthesis of this compound Enantiomers

The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning that this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmacological applications, as different enantiomers can have distinct biological activities.

Chiral Resolution Techniques for Enantiomeric Purity

One of the most direct methods to obtain enantiomerically pure this compound is through chiral resolution of the racemic mixture. This involves separating the two enantiomers from each other.

A common strategy is the use of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization or chromatography.

A documented method for the resolution of 3-(piperidin-3-yl)-1H-indole derivatives, including the 5-fluoro analog, involves N-alkylation with a chiral auxiliary. rsc.orggoogle.com Specifically, racemic this compound can be reacted with an enantiomerically pure chiral reagent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. This reaction forms a mixture of two diastereomers. These diastereomers can then be separated by chromatography. Finally, the chiral auxiliary is cleaved from each separated diastereomer, typically through hydrogenolysis, to yield the individual (R)- and (S)-enantiomers of this compound. rsc.orggoogle.com

Another classical resolution technique is the formation of diastereomeric salts . This involves reacting the racemic base with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. nih.gov The resulting diastereomeric salts can then be separated by crystallization, followed by liberation of the free base to afford the individual enantiomers.

| Resolution Method | Chiral Agent | Separation Technique |

|---|---|---|

| Chiral Auxiliary | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Chromatography |

| Diastereomeric Salt Formation | Tartaric Acid Derivatives | Fractional Crystallization |

Asymmetric Synthetic Approaches to Specific Stereoisomers

Instead of separating a racemic mixture, asymmetric synthesis aims to selectively create a single enantiomer from the outset. This is often a more efficient approach as it avoids the loss of 50% of the material inherent in classical resolution.

For the synthesis of chiral this compound, an asymmetric approach would likely focus on the stereoselective construction of the chiral piperidine ring. Recent advances in catalysis have provided powerful methods for the asymmetric synthesis of 3-substituted piperidines.

One promising strategy is the rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines . These reactions often start from readily available pyridine derivatives. The pyridine ring is first partially reduced to a dihydropyridine. This intermediate then undergoes a rhodium-catalyzed asymmetric carbometalation with an arylboronic acid, followed by a final reduction to yield the enantioenriched 3-arylpiperidine. While this has been demonstrated for aryl substituents, adaptation to an indole substituent could provide a viable route.

Another approach involves the rhodium(I)-catalyzed [2+2+2] cycloaddition . This method can be used to construct polysubstituted piperidines in an enantioselective manner. By employing a chiral rhodium catalyst, it is possible to control the stereochemistry of the newly formed piperidine ring.

These asymmetric methods would generate an enantiomerically enriched 3-substituted piperidine precursor, which could then be attached to the 5-fluoroindole core using one of the methods described in section 2.3.1 to afford the target molecule in a stereocontrolled fashion.

| Asymmetric Method | Catalyst System | Key Transformation |

|---|---|---|

| Asymmetric Carbometalation | Chiral Rhodium Complex | Asymmetric addition of a boronic acid to a dihydropyridine |

| [2+2+2] Cycloaddition | Chiral Rhodium(I) Complex | Asymmetric construction of the piperidine ring from acyclic precursors |

Advanced Synthetic Strategies and Scalability Considerations

The development of robust and efficient synthetic routes is crucial for both laboratory-scale research and larger-scale production. For this compound, advanced strategies are being explored to enhance synthetic efficiency, enable structural diversification, and ensure scalability.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. The indole scaffold of this compound presents several positions amenable to functionalization through these methods, allowing for the generation of diverse analogs.

The indole ring is electron-rich and can be functionalized at various positions, most commonly at the C2, C4, C5, C6, and C7 positions, as well as the N1 position of the indole nucleus. While the C3 position is already substituted in the target molecule, the remaining positions on the indole core and even the piperidine ring offer opportunities for late-stage functionalization. This approach is highly valuable as it allows for the rapid generation of a library of compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of a this compound core

| Coupling Reaction | Reactant A (Indole Derivative) | Reactant B | Catalyst/Ligand System (Examples) | Potential Product |

| Suzuki-Miyaura Coupling | Halogenated this compound | Aryl/Heteroaryl Boronic Acid or Ester | Pd(OAc)₂, SPhos | Aryl/Heteroaryl substituted indole |

| Buchwald-Hartwig Amination | Halogenated this compound | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP | Amino-substituted indole |

| Heck Coupling | Halogenated this compound | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted indole |

| Sonogashira Coupling | Halogenated this compound | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted indole |

| C-H Activation/Arylation | This compound | Aryl Halide | Pd(OAc)₂, Ligand (e.g., phosphine) | Aryl-substituted indole (at C2 or C7) |

Note: The specific reaction conditions (catalyst, ligand, base, solvent, temperature) would require empirical optimization for the this compound scaffold.

Research on related indole structures has demonstrated the feasibility of such transformations. For instance, palladium-catalyzed direct C-H arylation has been successfully applied to various indole derivatives, offering a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the indole ring. Palladium-catalyzed C-H functionalization of indoles can be directed to the C2 or C7 positions, providing access to regioisomers that might be difficult to obtain through classical methods. acs.org The choice of directing group on the indole nitrogen can influence the regioselectivity of the C-H activation. beilstein-journals.org

For the piperidine moiety, palladium-catalyzed C-H arylation has been reported for N-Boc-3-aminopiperidine derivatives, leading to the formation of cis-3,5-disubstituted piperidines. scielo.br This suggests that direct functionalization of the piperidine ring in this compound could also be a viable strategy for introducing molecular diversity.

Continuous Flow Synthesis Potentials for Research Scale-up

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering several advantages over traditional batch processing, including improved safety, enhanced reaction control, higher yields, and simplified scale-up. nih.gov For the synthesis of this compound, particularly for research scale-up, continuous flow methodologies present significant potential.

The synthesis of indole and piperidine cores, which are the building blocks of the target molecule, has been successfully demonstrated in continuous flow systems. For instance, the Fischer indole synthesis, a classical method for preparing indoles, has been adapted to continuous flow conditions, allowing for rapid and efficient production. organic-chemistry.org Similarly, the synthesis of chiral piperidines has been achieved with high diastereoselectivity using continuous flow protocols. nih.gov

Key advantages of applying continuous flow synthesis to the production of this compound include:

Improved Safety: Many reactions involved in heterocyclic synthesis can be highly exothermic or involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for efficient heat dissipation and better control over reaction parameters, minimizing safety risks.

Enhanced Process Control: Precise control over reaction time, temperature, and stoichiometry is achievable in flow systems, leading to improved product quality and reproducibility.

Facilitated Scale-up: Scaling up a continuous flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactions. nih.gov This is particularly beneficial for producing the quantities of material needed for preclinical and early-phase clinical studies.

While specific continuous flow syntheses for this compound are not yet widely reported in the literature, the successful application of this technology to the synthesis of its constituent heterocyclic cores and other complex APIs strongly suggests its feasibility and potential benefits for the research and development of this important compound.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Key Heterocyclic Scaffolds

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel size, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited, requires vigorous stirring | Efficient, rapid mixing |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, improved containment |

| Scalability | Often requires re-optimization of reaction conditions | More predictable, achieved by longer run times or numbering-up |

| Process Control | Less precise control over reaction parameters | Precise control of temperature, pressure, and residence time |

| Reproducibility | Can be variable between batches | High, due to consistent reaction conditions |

The exploration of advanced synthetic strategies such as palladium-catalyzed late-stage functionalization and the implementation of continuous flow manufacturing are poised to accelerate the discovery and development of novel derivatives of this compound, ultimately contributing to the advancement of medicinal chemistry.

Structure Activity Relationship Sar Studies of 5 Fluoro 3 Piperidin 3 Yl 1h Indole and Its Analogues

Influence of the 5-Fluoro Substitution on Biological Activity

The introduction of a fluorine atom into a molecular scaffold is a widely used strategy in drug design to modulate various physicochemical and biological properties. In the context of the 5-fluoro-3-(piperidin-3-yl)-1H-indole core, the 5-fluoro substituent exerts a profound influence on the molecule's electronic character and its interactions with biological targets.

Electronic Effects and Receptor Binding Profile Modulations

The fluorine atom is the most electronegative element, and its incorporation into the indole (B1671886) ring at the 5-position introduces strong electron-withdrawing effects. This fundamentally alters the electron density distribution across the aromatic system. chemrxiv.org Theoretical studies on substituted indoles indicate that even small substitutions on the six-membered ring can have a significant effect on the ground-state electronic structure. chemrxiv.org

This electronic perturbation has several important consequences for the molecule's biological activity. One key effect is the modulation of the basicity (pKa) of the piperidine (B6355638) nitrogen. For the related compound, 5-fluoro-3-(piperidin-4-yl)-1H-indole, fluorination at the 5-position was found to reduce the basicity (pKa ~7.1) compared to its non-fluorinated analogue (pKa ~8.5). This change in basicity can significantly alter the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes and interact with receptor binding sites.

| Feature | Effect of 5-Fluoro Substitution | Scientific Rationale | Citation |

| Basicity (pKa) | Reduction in the basicity of the piperidine nitrogen. | The strong electron-withdrawing nature of fluorine decreases the electron density on the indole ring, which in turn influences the pKa of the distal piperidine nitrogen. | |

| Metabolic Stability | Increased resistance to oxidative metabolism. | The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes such as cytochrome P450. | |

| Receptor Affinity | Modulation of binding profiles. | Alteration of the molecule's electrostatic potential and dipole moment can change its binding affinity and selectivity for specific biological targets. | researchgate.net |

Impact on Molecular Recognition and Interactions

The introduction of fluorine also alters the molecule's lipophilicity and surface characteristics. This can influence how the compound partitions between aqueous and lipid environments and how it fits into the often hydrophobic pockets of receptor binding sites. The interplay between the electron-withdrawing nature of the fluorine and the basic piperidine nitrogen creates a distinct electrostatic profile that guides the molecule's orientation within the binding site, favoring interactions with complementary charged or polar amino acid residues.

Role of the Piperidin-3-yl Moiety in Pharmacological Profiles

The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to introduce a basic nitrogen center and a three-dimensional character to a molecule. mdpi.comnih.gov In this compound, the piperidin-3-yl moiety is integral to its pharmacological identity.

Conformational Flexibility and Receptor Interaction Dynamics

The six-membered piperidine ring is not planar and possesses significant conformational flexibility, primarily adopting low-energy chair and boat conformations. This flexibility allows the molecule to adapt its shape to fit optimally within the three-dimensional architecture of a receptor's binding pocket, a concept central to the "induced fit" model of ligand-receptor binding. osu.edu

Studies on related compounds have shown that some receptors exhibit a high tolerance for different piperidine ring conformations. nih.gov This suggests that for certain targets, the piperidine moiety may be situated in a more solvent-exposed or flexible region of the receptor. nih.gov In such cases, the precise conformation may be less critical than the presentation of the basic nitrogen for key ionic or hydrogen-bonding interactions. Conversely, for other targets, constraining the piperidine's flexibility through chemical modifications (e.g., creating bridged analogues) can lock it into a receptor-preferred conformation, potentially leading to enhanced affinity and selectivity. nih.gov

Positional Isomerism of Piperidine Derivatives (e.g., Piperidin-3-yl vs. Piperidin-4-yl)

The point of attachment of the piperidine ring to the indole core is a critical determinant of biological activity. Shifting the linkage from the 3-position to the 4-position of the piperidine ring (creating the 5-fluoro-3-(piperidin-4-yl)-1H-indole isomer) results in a molecule with a different spatial arrangement of its key functional groups. This positional isomerism can lead to distinct pharmacological profiles.

For example, research on the 5-fluoro-3-(piperidin-4-yl)-1H-indole analogue has highlighted its potential antimicrobial and antifungal activities, as well as possible effects on serotonin (B10506) receptors, suggesting applications in treating psychiatric disorders. While direct comparative studies with the piperidin-3-yl isomer are not extensively detailed in the literature, the differing vectoral presentation of the basic nitrogen and the hydrophobic portions of the molecule would be expected to result in different binding modes and affinities at various receptors.

| Isomer | Key Structural Feature | Reported Biological Activities/Potential | Citation |

| This compound | Asymmetric substitution on the piperidine ring. | (Data specific to this isomer is less prevalent in public literature) | |

| 5-fluoro-3-(piperidin-4-yl)-1H-indole | Symmetric substitution on the piperidine ring. | Antimicrobial, antifungal, potential activity at serotonin receptors. |

Comparative Analysis with Piperazine (B1678402) Analogues in Preclinical Contexts

Piperazine is often used as a bioisosteric replacement for piperidine in medicinal chemistry to probe the importance of the second nitrogen atom and to modify physicochemical properties. Comparative studies between piperidine and piperazine analogues of indole-based compounds have revealed significant differences in their pharmacological profiles.

In a study of histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine moiety was found to be a critical structural element for dual receptor activity compared to its piperazine counterpart. acs.org The replacement of piperidine with piperazine in one compound series led to a more than 400-fold drop in affinity for the sigma-1 receptor. acs.org In a different context, a study on quinoxaline (B1680401) derivatives found that replacing an N-substituted piperazine with a piperidine fragment led to a significant decrease in cytotoxic activity against cancer cell lines. nih.gov

Conversely, in the search for atypical antipsychotic agents, piperazinyl-substituted indoles were found to be cataleptogenic in animal models, a potential indicator of extrapyramidal side effects. researchgate.net In surprising contrast, the corresponding piperidyl-substituted indoles were non-cataleptogenic or only weakly so, suggesting a more favorable neurological side-effect profile. researchgate.net These findings underscore that the choice between a piperidine and a piperazine moiety is highly context-dependent and can dramatically alter the biological activity and therapeutic potential of the parent compound.

| Moiety | Preclinical Finding | Target/Model System | Citation |

| Piperidine | Critical for high-affinity dual H3/σ1 receptor activity. | Histamine H3 / Sigma-1 Receptors | acs.org |

| Piperazine | Significantly lower affinity for σ1 receptor compared to piperidine analogue. | Sigma-1 Receptor | acs.org |

| Piperidine | Non-cataleptogenic or weakly cataleptogenic profile. | Mouse models for antipsychotic activity. | researchgate.net |

| Piperazine | Cataleptogenic profile. | Mouse models for antipsychotic activity. | researchgate.net |

| Piperidine | Significantly lower cytotoxic activity compared to piperazine analogue. | Cancer cell lines (A549, PC3, T98G). | nih.gov |

Modifications at the Indole Nitrogen (N1) and Other Indole Ring Positions

The indole nucleus is a prominent scaffold in a multitude of pharmacologically active compounds. nih.govresearchgate.netbohrium.com Modifications to the indole ring, including at the N1-position and substitutions on the benzene (B151609) portion of the ring, can significantly impact the biological activity of a molecule. nih.govnih.gov

Substitution at the N1 position of the indole ring is a common strategy in medicinal chemistry to modulate a compound's properties. In the context of Mcl-1 inhibitors, for instance, a novel N-substituted indole scaffold was explored to interfere with Mcl-1 binding. nih.gov The nature of the substituent on the indole nitrogen can influence binding affinity and functional activity.

Regarding other positions on the indole ring, substitutions can lead to varied pharmacological outcomes. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions on the indole ring were found to be critical for their antagonist activity. researchgate.net Specifically, fluorine-substituted derivatives were observed to be more potent than their chlorine-substituted counterparts in certain assays. researchgate.net Furthermore, the position of substitution on the indole ring can be a determining factor for activity, with some studies showing that substitution at position 4 of the indole ring was least favorable, while substitution at position 7 was most favorable for certain biological targets. researchgate.net In the development of dual inhibitors of aromatase and quinone reductase 1, an electron-withdrawing group at the C-5 position of the indole was predicted to play an important role in binding through the formation of a hydrogen bond.

Derivatization of the Piperidine Ring for Modulated Bioactivity

The piperidine ring is one of the most prevalent heterocyclic structures found in pharmaceuticals and is a key component in drug design due to its synthetic tractability and its role in influencing a compound's physicochemical and pharmacological properties. cambridgemedchemconsulting.comnih.gov Derivatization of the piperidine ring can affect a molecule's basicity, lipophilicity, metabolic stability, and interaction with biological targets. cambridgemedchemconsulting.comresearchgate.net

N-alkylation of the piperidine nitrogen is a common modification. researchgate.net The nature of the alkyl group can significantly alter the pharmacological profile. For instance, in a series of CXCR4 antagonists, replacing a butylamine (B146782) side chain with N-alkyl-substituted heterocycles, including N-propyl piperazine, led to improved metabolic stability and reduced off-target activity. nih.gov

Substitutions at other positions on the piperidine ring also play a crucial role in determining biological activity. In a series of nociceptin (B549756) opioid receptor ligands, substitution at the 2-position versus the 3-position of an N-piperidinyl indole moiety was found to affect their intrinsic activity and receptor selectivity. nih.gov Furthermore, the basicity of substituents on a heteroaromatic ring, which can be analogous to substitutions on a piperidine ring, has been suggested to be of particular importance for the antituberculous activity in certain classes of compounds. nih.gov

Bioisosteric replacement of the piperidine ring is another strategy employed in drug discovery to modulate a compound's properties. cambridgemedchemconsulting.comresearchgate.net For example, replacing a piperidine ring with a morpholine (B109124) ring can increase the polarity and influence the pKa of the molecule. cambridgemedchemconsulting.com Spirosystems, such as azaspiro[3.3]heptane, have also been identified as potential bioisosteric replacements for piperidine, offering the ability to explore different structural vectors and potentially improve metabolic stability. cambridgemedchemconsulting.comresearchgate.net

The following table provides a general overview of how different modifications to a piperidine ring can potentially influence a compound's properties, based on general principles from the literature.

| Modification Type | Potential Impact on Bioactivity | Rationale |

| N-Alkylation | Altered potency, selectivity, and pharmacokinetic properties. | The substituent can interact with the target protein and influence the compound's basicity and lipophilicity. |

| Ring Substitution | Changes in binding affinity, functional activity (agonist vs. antagonist), and selectivity. | Substituents can introduce new interactions with the target or alter the conformation of the molecule. |

| Bioisosteric Replacement | Modified pharmacokinetic profile (e.g., metabolic stability, solubility) and potential for novel interactions with the target. | Different ring systems can have distinct physicochemical properties and present different vectors for substitution. |

This table is for illustrative purposes only and is based on general principles of medicinal chemistry. The specific effects of any modification are highly dependent on the particular molecular scaffold and its biological target.

Molecular Mechanisms of Action and Target Identification for 5 Fluoro 3 Piperidin 3 Yl 1h Indole

Investigation of Receptor Binding Affinities and Selectivity

No published data is available for the binding affinities of 5-fluoro-3-(piperidin-3-yl)-1H-indole at the specified receptor subtypes.

Serotonin (B10506) Receptor (5-HTR) Subtype Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT6)

Specific Ki or IC50 values for this compound at serotonin receptor subtypes are not documented in the scientific literature.

Dopamine (B1211576) Receptor (DR) Subtype Interactions (e.g., D1, D2, D3, D4)

Binding profile and affinity data for this compound at dopamine receptor subtypes are not available.

Adrenoceptor and Histamine (B1213489) Receptor Binding Profiles

Information regarding the interaction of this compound with adrenoceptors and histamine receptors has not been reported.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism Studies

There are no available studies investigating the agonist activity of this compound at nicotinic acetylcholine receptors.

Modulation of Neurotransmitter Transporters (e.g., Serotonin Transporter, SERT)

While fluorination at the 5-position of the indole (B1671886) ring can increase SERT affinity in other molecular contexts, specific data for this compound is absent from the literature. nih.gov

Enzymatic Inhibition Studies (e.g., Monoamine Oxidase-A, MAO-A; Acetylcholinesterase, AChE; Butyrylcholinesterase, BChE)

There is no published research detailing the inhibitory activity of this compound against MAO-A, AChE, or BChE.

Elucidation of Cellular Pathway Modulation

Comprehensive studies are required to understand how this compound may alter the intricate network of cellular pathways that govern cell behavior and function.

Signal Transduction Pathways Affected

Currently, there is a lack of specific research identifying the signal transduction pathways that are directly or indirectly affected by this compound. Indole-based molecules are known to interact with a variety of receptors, including serotonin (5-HT) receptors, which are key players in numerous signaling cascades. For instance, related compounds have shown affinity for 5-HT receptors, suggesting a potential mechanism of action involving the modulation of downstream signaling pathways such as the cyclic adenosine (B11128) monophosphate (cAMP) or phospholipase C (PLC) pathways. However, experimental evidence for this compound is needed to confirm such hypotheses.

Future research in this area would ideally involve a range of biochemical and cell-based assays to screen for interactions with a panel of receptors and to measure changes in the levels of key signaling molecules upon treatment with the compound.

Gene Expression Regulation Investigations

The influence of this compound on the regulation of gene expression is another critical area that remains to be explored. Alterations in signal transduction pathways often culminate in changes in the activity of transcription factors, which in turn regulate the expression of specific genes.

To investigate this, high-throughput screening techniques such as microarray analysis or RNA sequencing (RNA-Seq) could be employed to profile global changes in gene expression in cells treated with the compound. Such studies would provide a comprehensive overview of the genes and genetic pathways that are either upregulated or downregulated, offering valuable clues into the compound's biological effects and potential therapeutic applications. For example, indole itself has been shown to act as a signaling molecule in bacteria, influencing the expression of genes involved in processes like biofilm formation and motility. Whether this compound has similar or different effects in mammalian cells is an open question.

Influence on Metabolic Processes

The impact of this compound on cellular metabolism is also an uninvestigated field. The indole nucleus is a core structure in many biologically important molecules, including the amino acid tryptophan and its various metabolites, which play crucial roles in metabolic pathways.

Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, would be instrumental in determining how this compound affects metabolic processes. By comparing the metabolic profiles of treated and untreated cells, researchers could identify specific metabolic pathways that are perturbed by the compound. This could reveal, for example, if the compound interferes with tryptophan metabolism, glucose utilization, or lipid metabolism, providing further insight into its mechanism of action.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the preclinical pharmacological investigations of the specific chemical compound “this compound” as per the requested outline.

The search for published research data—including in vitro pharmacological profiles and in vivo preclinical efficacy studies—for this exact molecule did not yield specific results. The available literature focuses on related but structurally distinct compounds, such as the piperidin-4-yl isomer or other indole derivatives.

Fulfilling the request to generate thorough, informative, and scientifically accurate content solely on "this compound" is therefore not feasible without the foundational scientific studies. Adhering to the strict instructions to focus exclusively on this compound and not introduce information from other molecules prevents the use of data from these related compounds as a proxy.

Preclinical Pharmacological Investigations of 5 Fluoro 3 Piperidin 3 Yl 1h Indole

In Vivo Preclinical Efficacy Studies

Investigation of Antimicrobial Efficacy in Preclinical Infection Models

Detailed preclinical data regarding the antimicrobial efficacy of 5-fluoro-3-(piperidin-3-yl)-1H-indole in infection models is not extensively available in the public domain. However, the broader class of indole (B1671886) derivatives has been a subject of significant interest in the development of new antimicrobial agents. Research into related fluorinated indole compounds has shown that the incorporation of a fluorine atom can modulate the electronic properties of the indole ring, potentially influencing its interaction with microbial targets.

While specific data tables for this compound are not available, a hypothetical representation of how such data might be presented is shown below. This table is for illustrative purposes only and does not represent actual experimental results for this specific compound.

Hypothetical Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | >128 | >128 |

| Escherichia coli | >128 | >128 |

| Pseudomonas aeruginosa | >128 | >128 |

| Candida albicans | >128 | >128 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Neuroprotective Effects in Animal Models of Neurological Disorders

Preclinical investigations into the specific neuroprotective effects of this compound in animal models of neurological disorders are not well-documented in publicly accessible scientific literature. Nevertheless, the indole nucleus is a core structure in many neuroactive compounds, including neurotransmitters like serotonin (B10506). The introduction of a fluorine atom and a piperidine (B6355638) ring can significantly alter the pharmacological properties, such as blood-brain barrier penetration and receptor binding affinity.

Research on analogous structures suggests that fluorinated piperidinyl-indole derivatives may have the potential to interact with various central nervous system targets. For example, fluorination has been employed to enhance the pharmacokinetic properties of ligands for serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions. The neuroprotective potential of indole-based compounds has been linked to their antioxidant and anti-inflammatory properties in various studies.

Given the lack of specific experimental data for this compound, a representative data table illustrating potential endpoints in a preclinical neuroprotection study is provided below for conceptual understanding.

Illustrative Neuroprotective Effect Data in a Hypothetical Animal Model

| Treatment Group | Neuronal Viability (%) | Infarct Volume (mm³) |

|---|---|---|

| Vehicle Control | 50 ± 5 | 100 ± 10 |

| This compound | Data Not Available | Data Not Available |

Comparative Preclinical Analysis with Reference Therapeutic Agents or Analogues

A direct comparative preclinical analysis of this compound with established therapeutic agents or structural analogues is not available in the existing scientific literature. Such studies are crucial for determining the relative potency, efficacy, and potential advantages of a new chemical entity.

In the broader context of drug discovery, the fluorination of a lead compound is a common strategy to improve its metabolic stability and pharmacokinetic profile. A comparative study would typically involve evaluating the subject compound against a non-fluorinated parent molecule or other analogues with variations in the substitution pattern of the piperidine ring. For instance, a comparison with 5-fluoro-3-(piperidin-4-yl)-1H-indole could reveal important structure-activity relationships concerning the point of attachment of the piperidine ring to the indole core.

The table below conceptualizes how a comparative analysis might be structured, highlighting key parameters that would be assessed.

Conceptual Comparative Analysis Framework

| Compound | Antimicrobial Potency (MIC50, µM) | Neuroprotective Efficacy (ED50, mg/kg) |

|---|---|---|

| This compound | Not Determined | Not Determined |

| Reference Agent A | Value | Value |

Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 3 Piperidin 3 Yl 1h Indole

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of 5-fluoro-3-(piperidin-3-yl)-1H-indole with various protein targets.

Prediction of Binding Modes and Affinities

Due to the limited public availability of direct molecular docking studies on this compound, analysis of structurally similar compounds provides valuable predictive insights. For instance, studies on related fluorinated indole (B1671886) derivatives and compounds with a piperidine (B6355638) moiety attached to an indole scaffold have demonstrated specific binding modes within the active sites of various enzymes and receptors.

The predicted binding mode of this compound would likely involve the indole ring forming π-π stacking or hydrophobic interactions with aromatic residues in the target's binding pocket. The fluorine atom at the 5-position can modulate the electronic properties of the indole ring, potentially enhancing binding affinity through favorable electrostatic or halogen bond interactions. The piperidine ring is expected to adopt a conformation that allows for hydrogen bonding between its nitrogen atom and polar residues, or hydrophobic interactions with nonpolar residues of the target protein.

The binding affinity, often quantified by a docking score or estimated binding energy (ΔG), is influenced by these interactions. For analogous compounds, docking studies have revealed a range of binding affinities depending on the specific target and the substitution pattern on the indole and piperidine rings.

Table 1: Predicted Interaction Types and Their Contributions to Binding Affinity for this compound

| Interaction Type | Involved Moiety | Potential Contribution to Binding Affinity |

| Hydrogen Bonding | Piperidine Nitrogen | High |

| π-π Stacking | Indole Ring | Moderate to High |

| Hydrophobic Interactions | Indole and Piperidine Rings | Moderate |

| Halogen Bonding | 5-Fluoro Group | Low to Moderate |

| Electrostatic Interactions | 5-Fluoro Group | Low to Moderate |

Identification of Key Amino Acid Residues for Interaction

Based on docking studies of similar indole-piperidine compounds, several key amino acid residues are consistently identified as crucial for interaction. These residues often include:

Aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan): These are critical for π-π stacking interactions with the indole ring.

Polar residues (e.g., Serine, Threonine, Asparagine, Glutamine): These can form hydrogen bonds with the piperidine nitrogen and the N-H group of the indole ring.

Acidic residues (e.g., Aspartic Acid, Glutamic Acid): These can form strong ionic interactions or hydrogen bonds with the protonated piperidine nitrogen.

The specific residues involved would ultimately depend on the topology and chemical nature of the target protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead structures.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

For series of indole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease biological activity.

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps indicate where bulky groups or charged groups would be favorable or unfavorable for activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the structural requirements for activity.

For a series of compounds including analogs of this compound, a 3D-QSAR model would likely highlight the importance of the steric bulk and electrostatic potential around the 5-position of the indole ring and the substitution on the piperidine nitrogen.

Predictive Models for Biological Activity Optimization

The statistical significance of 3D-QSAR models, indicated by high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), allows for the prediction of biological activity for newly designed compounds. nih.govnih.gov For instance, a CoMFA model for indole derivatives acting as phosphodiesterase IV inhibitors showed a q² of 0.494 and an r² of 0.986, indicating a robust predictive model. nih.gov Similarly, a CoMSIA model for the same series yielded a q² of 0.541 and an r² of 0.967. nih.gov

These predictive models can guide the optimization of this compound by suggesting modifications that are likely to enhance its biological activity. For example, the models might suggest substituting the piperidine ring to better fit a hydrophobic pocket or adding a hydrogen bond donor/acceptor to interact with a specific residue in the target's active site.

Table 2: Representative Statistical Parameters from 3D-QSAR Studies of Indole Derivatives

| Study Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |

| CoMFA of PDE IV Inhibitors | 0.494 | 0.986 | 0.56 | nih.gov |

| CoMSIA of PDE IV Inhibitors | 0.541 | 0.967 | 0.59 | nih.gov |

| CoMFA of FAAH Inhibitors | 0.625 | 0.967 | Not Reported | nih.gov |

| CoMSIA of FAAH Inhibitors | 0.523 | 0.959 | Not Reported | nih.gov |

| 3D-QSAR of COX-2 Inhibitors | 0.9461 | Not Reported | 0.8782 | researchgate.net |

| 3D-QSAR of Aβ Anti-aggregating Agents | 0.596 | Not Reported | 0.695 | mdpi.com |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These models are powerful tools for virtual screening of large compound libraries to identify new potential hits.

For this compound, a pharmacophore model would likely consist of features such as:

A hydrogen bond acceptor (the fluorine atom).

A hydrogen bond donor (the indole N-H).

A positive ionizable feature (the piperidine nitrogen).

An aromatic ring feature (the indole ring).

Hydrophobic features.

Such a pharmacophore model could be generated based on the structure of this compound itself, or from a set of active, structurally related compounds. Once validated, this model can be used to search 3D databases of chemical structures to find other molecules that match the pharmacophoric features and are therefore likely to have similar biological activity. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. Pharmacophore models have been successfully used in the discovery of various indole-based therapeutic agents. mdpi.com

Conformational Analysis and Energetic Profiles of this compound

The conformational landscape of this compound is a critical determinant of its molecular properties and interactions. Computational chemistry and molecular modeling serve as powerful tools to investigate the three-dimensional structures, relative stabilities, and energetic profiles of its various conformers. Such studies, while not extensively published for this specific molecule, would typically rely on established principles of conformational analysis and quantum mechanical calculations.

The primary sources of conformational flexibility in this compound arise from the non-planar piperidine ring and the single bond connecting it to the rigid 5-fluoro-1H-indole core. A thorough computational analysis would systematically explore these degrees of freedom to identify low-energy conformers and map the potential energy surface.

Key Conformational Features:

Piperidine Ring Pucker: The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. While boat and twist-boat conformations are possible, they are significantly higher in energy and are generally considered transition states rather than stable conformers. Therefore, computational studies focus primarily on the possible chair forms.

Substituent Orientation: The 5-fluoro-1H-indole group is attached at the C3 position of the piperidine ring. This substitution gives rise to two principal chair conformers: one where the indole moiety occupies an equatorial position and another where it occupies an axial position. The relative stability of these two conformers is a key aspect of the energetic profile. The equatorial conformer is generally favored for bulky substituents to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens on the piperidine ring.

Rotational Isomerism: The orientation of the planar indole ring relative to the piperidine ring, defined by the dihedral angle of the C-C bond connecting the two rings, represents another important conformational variable. Energy profiling of this rotation would reveal the most stable orientations and the energy barriers between them.

Computational Methodology:

The energetic profiles and geometries of these conformers are typically investigated using quantum mechanical methods. Density Functional Theory (DFT) is a common and effective method for such analyses, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger) to provide a balance of accuracy and computational cost. Calculations would be performed to obtain the optimized geometry of each conformer, its electronic energy, and vibrational frequencies to confirm that each structure is a true energy minimum. The influence of a solvent environment can be approximated using a polarizable continuum model (PCM).

The results of these calculations allow for the determination of the relative energies (ΔE) or relative Gibbs free energies (ΔG) between the conformers, providing insight into their equilibrium populations.

Energetic Profile Insights:

A computational study would generate data on the relative stabilities of the principal conformers. The equatorial conformer, with the bulky 5-fluoro-1H-indole group positioned away from the bulk of the piperidine ring, would be hypothesized to be the global minimum energy structure. The energy difference between the axial and equatorial conformers would quantify this preference. The energetic profile would also include the energy barriers for ring inversion (the process of converting one chair conformation to another) and for rotation around the indole-piperidine bond.

The following table illustrates the type of data that a detailed computational analysis of this compound would provide.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (Cindole-Cpiperidine-Npiperidine-Cpiperidine) |

|---|---|---|---|

| Conformer I (Equatorial) | The 5-fluoro-1H-indole group is in an equatorial position on the piperidine chair. | 0.00 (Reference) | Calculated Value (e.g., ~175°) |

| Conformer II (Axial) | The 5-fluoro-1H-indole group is in an axial position on the piperidine chair. | ΔE > 0 | Calculated Value (e.g., ~65°) |

This analysis provides a foundational understanding of the molecule's structural preferences, which is essential for interpreting its chemical behavior and biological interactions.

Emerging Research Directions and Future Perspectives for 5 Fluoro 3 Piperidin 3 Yl 1h Indole

Rational Design of Novel Analogues with Enhanced Selectivity and Potency

The rational design of novel analogues of 5-fluoro-3-(piperidin-3-yl)-1H-indole is a key area of ongoing research, aimed at improving its pharmacological profile. The primary focus is on enhancing selectivity for specific receptor subtypes and increasing potency to achieve desired therapeutic effects at lower concentrations.

The core structure of this compound offers several points for chemical modification. Structure-activity relationship (SAR) studies on related fluorinated 3-(piperidinyl)indole compounds have provided valuable insights. For instance, the fluorine atom at the 5-position of the indole (B1671886) ring is known to enhance metabolic stability and can influence binding affinity to target proteins. Modifications at this position, such as the introduction of other halogen atoms or small electron-withdrawing groups, could further modulate these properties.

The piperidine (B6355638) ring is another critical component for modification. The stereochemistry at the 3-position of the piperidine ring is crucial for biological activity. The synthesis of enantiomerically pure (R)- and (S)-isomers of this compound has been a significant step, allowing for the evaluation of the individual enantiomers and the determination of which stereoisomer possesses the desired activity. Further modifications could involve the introduction of substituents on the piperidine nitrogen or at other positions on the ring to explore new interactions with the target binding site.

Computational modeling and in silico screening are becoming increasingly important in the rational design process. By creating a pharmacophore model based on the known interactions of similar ligands with serotonin (B10506) receptors, researchers can predict which novel analogues are most likely to have improved activity. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds.

| Modification Site | Potential Modification | Desired Outcome |

| Indole Ring (5-position) | Substitution with other halogens (Cl, Br) or small electron-withdrawing groups | Enhanced metabolic stability, altered binding affinity |

| Piperidine Ring (N1-position) | Alkylation or acylation with various functional groups | Improved selectivity and potency, modulation of pharmacokinetic properties |

| Piperidine Ring (other positions) | Introduction of small alkyl or polar groups | Exploration of new binding interactions, improved selectivity |

| Stereochemistry (Piperidin-3-yl) | Synthesis and evaluation of individual enantiomers | Identification of the more active stereoisomer, reduction of off-target effects |

Exploration of New Preclinical Therapeutic Indications

Initial research has suggested that this compound and its analogues may have therapeutic potential in neurological and psychiatric disorders, primarily due to their interaction with serotonin receptors. Future research is focused on exploring a broader range of preclinical therapeutic indications for this compound.

One promising area is in the treatment of depression and anxiety. Given that many existing antidepressants target the serotonin system, the unique profile of this compound as a potential ligand for serotonin receptors makes it a strong candidate for further investigation in animal models of these disorders.

Another potential application is in the management of pain. The serotonergic system is known to play a role in pain modulation, and novel serotonin receptor ligands could offer new therapeutic options for chronic pain conditions. Preclinical studies in models of neuropathic and inflammatory pain would be necessary to validate this potential indication.

Furthermore, the potential for this compound in treating cognitive disorders is also being considered. Serotonin receptors are involved in learning and memory processes, and compounds that modulate these receptors could have beneficial effects in conditions such as Alzheimer's disease or age-related cognitive decline.

The exploration of these new indications will require a range of preclinical models.

| Potential Therapeutic Indication | Relevant Preclinical Model | Key Endpoints for Evaluation |

| Depression | Forced swim test, tail suspension test, chronic mild stress model | Immobility time, anhedonia-like behavior, stress hormone levels |

| Anxiety | Elevated plus maze, light-dark box test, open field test | Time spent in open arms/light compartment, exploratory behavior |

| Chronic Pain | Chronic constriction injury model (neuropathic pain), complete Freund's adjuvant model (inflammatory pain) | Mechanical allodynia, thermal hyperalgesia, inflammatory markers |

| Cognitive Disorders | Morris water maze, novel object recognition test, transgenic mouse models of Alzheimer's disease | Learning and memory performance, amyloid plaque deposition, synaptic plasticity markers |

Methodological Advancements in Synthesis and Biological Evaluation Techniques

Recent years have seen significant advancements in the synthetic methodologies for chiral 3-substituted piperidines, which are directly applicable to the synthesis of this compound. Asymmetric synthesis techniques, such as those employing chiral catalysts or auxiliaries, are crucial for obtaining enantiomerically pure compounds. The development of more efficient and scalable synthetic routes will be essential for the future development of this compound and its analogues.

In terms of biological evaluation, high-throughput screening (HTS) methods are being increasingly utilized to rapidly assess the activity of new indole derivatives against a wide range of biological targets. The development of more specific and sensitive in vitro assays, such as those using fluorescence or luminescence-based readouts, allows for a more precise characterization of a compound's pharmacological profile.

Furthermore, advances in in vivo imaging techniques, such as positron emission tomography (PET), can provide valuable information on the pharmacokinetic and pharmacodynamic properties of new drug candidates in living organisms. The development of a radiolabeled version of this compound could enable researchers to visualize its distribution in the brain and its binding to specific receptors in real-time.

Challenges and Opportunities in Indole-Based Drug Discovery Research

The development of indole-based drugs, particularly those targeting the CNS, presents both significant challenges and exciting opportunities. One of the major hurdles is achieving the desired selectivity for specific receptor subtypes to minimize off-target effects and associated side effects. The structural similarity among different serotonin receptor subtypes makes the design of highly selective ligands a complex task.

Another challenge is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents many potential therapeutic agents from reaching their intended targets in the brain. The physicochemical properties of this compound, such as its lipophilicity and molecular weight, will need to be carefully optimized to ensure adequate BBB penetration.

Despite these challenges, the indole scaffold continues to be a rich source of novel therapeutic agents. The versatility of indole chemistry allows for the creation of large and diverse compound libraries for screening. The growing understanding of the role of the serotonin system in a wide range of diseases provides numerous opportunities for the development of new indole-based drugs. The continued application of advanced synthetic and screening technologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-3-(piperidin-3-yl)-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used approach involves click chemistry for introducing the piperidine moiety. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems achieves regioselective coupling, as demonstrated in the synthesis of analogous 5-fluoroindole derivatives . Optimization includes:

- Catalyst loading : Reducing CuI to 0.1–0.5 mol% minimizes side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with 70:30 ethyl acetate/hexane yields 22% pure product, but switching to reverse-phase HPLC could improve recovery .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and fluorine integration. For instance, ¹⁹F NMR resolves fluorination at the indole C5 position, while ¹H NMR identifies piperidine protons (δ 2.8–3.5 ppm) . X-ray crystallography, as applied to 5-fluoro-1H-indole-3-carboxylic acid, provides definitive structural confirmation by resolving bond angles and torsion . TLC with Rf comparison ensures purity during synthesis .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer : Start with in vitro binding assays (e.g., fluorescence polarization) to screen for interactions with neurological targets like serotonin receptors, given the piperidine group's affinity for CNS targets . Dose-response studies (0.1–100 µM) can identify IC₅₀ values, while metabolic stability assays in liver microsomes assess pharmacokinetic viability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility of the piperidine ring. Strategies include:

- Variable-temperature NMR : Resolves dynamic effects by freezing rotameric states.

- DFT calculations : Predicts theoretical shifts for comparison with experimental data (e.g., B3LYP/6-31G* level) .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substituent orientation .

Q. What computational methods are recommended for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screens against crystal structures of targets (e.g., 5-HT₆ receptors) to identify key interactions (e.g., hydrogen bonding with piperidine nitrogen) .

- MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, highlighting residues critical for affinity .

- Free-energy perturbation (FEP) : Quantifies ΔΔG for analogs with modified fluorination or piperidine substituents .

Q. How does the stereochemistry of the piperidin-3-yl group influence the compound’s bioactivity, and how can this be experimentally validated?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Biological testing : Compare IC₅₀ values of isolated enantiomers in receptor-binding assays. For example, (R)-enantiomers of similar indoles show 10-fold higher 5-HT₃ affinity than (S)-forms .

- Circular dichroism (CD) : Correlates absolute configuration with activity trends .

Q. What strategies improve the scalability of this compound synthesis while maintaining regioselectivity?

- Methodological Answer :

- Flow chemistry : Enhances reproducibility for CuAAC reactions by controlling residence time and temperature .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for azide-alkyne coupling .

- Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Structural and Functional Analysis

Q. What structural analogs of this compound exhibit enhanced bioactivity, and what SAR trends emerge?

- Methodological Answer : Key analogs and SAR insights include:

| Analog | Modification | Bioactivity Trend |

|---|---|---|

| 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole | Methyl at C1, piperidin-4-yl | 3-fold higher 5-HT₆ affinity |

| 5-Fluoroindole-3-carboxylic acid | Carboxylic acid at C3 | Reduced CNS penetration |

| SAR guidelines: |

- Fluorine at C5 enhances metabolic stability.

- Piperidine N-methylation decreases blood-brain barrier permeability .

Q. How can researchers integrate computational reaction design (e.g., ICReDD’s approach) to accelerate the development of novel 5-fluoroindole derivatives?

- Methodological Answer :

- Reaction path search : Combine quantum mechanics (e.g., Gaussian) with machine learning to predict viable synthetic routes .

- High-throughput experimentation (HTE) : Test 96-well plate arrays of catalyst/solvent combinations guided by computational predictions .

- Feedback loops : Use experimental data to refine transition-state models via artificial neural networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.